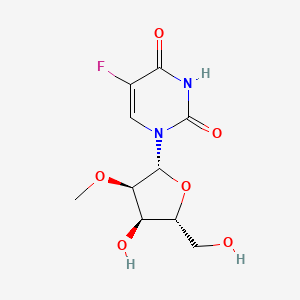

5-Fluoro-2'-O-methyluridine

描述

5-Fluoro-2'-O-methyluridine is a fluorinated pyrimidine nucleoside analog. This compound is known for its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. Its structure comprises a pyrimidine base attached to a sugar moiety, which is modified with a fluorine atom.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2'-O-methyluridine typically involves the fluorination of a suitable pyrimidine precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom into the pyrimidine ring. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the protection and deprotection of functional groups, selective fluorination, and purification steps to achieve high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-Fluoro-2'-O-methyluridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrimidine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various fluorinated derivatives.

科学研究应用

Cancer Therapy

5-Fluoro-2'-O-methyluridine has been investigated for its role in cancer treatment, particularly as a prodrug that can be converted into active chemotherapeutic agents.

1.1 Mechanism of Action

The compound acts as a substrate for nucleoside hydrolases, which can convert it into 5-fluorouracil, a well-known anticancer drug. This enzymatic conversion suggests that this compound may enhance the efficacy of existing cancer therapies by providing a targeted release of active agents in tumor tissues .

1.2 Case Studies

A study highlighted the use of this compound in combination with other nucleosides, demonstrating its effectiveness in enhancing the cytotoxic effects against various cancer cell lines. The findings indicated that the compound could improve the therapeutic index of fluoropyrimidines by reducing systemic toxicity while maintaining antitumor efficacy .

Nucleic Acid-Based Drug Development

This compound is also pivotal in the development of novel nucleic acid therapeutics, particularly antisense oligonucleotides and small interfering RNA (siRNA) technologies.

2.1 Antisense Therapeutics

Recent advancements have shown that incorporating this compound into antisense oligonucleotides can enhance their stability and efficacy. The modifications improve resistance to nucleases, thereby prolonging the therapeutic effects and enhancing cellular uptake .

2.2 Case Studies

Research demonstrated that antisense oligonucleotides containing this compound exhibited superior thermal stability and enhanced RNase H-mediated cleavage activity compared to unmodified counterparts. This improvement suggests a promising avenue for developing more effective antisense therapeutics targeting specific mRNA sequences in diseases such as cancer .

Enzymatic Production of Modified Nucleosides

The enzymatic synthesis of this compound has been explored as a method to produce modified nucleosides efficiently.

3.1 Nucleoside Hydrolases

The RK9NH nucleoside hydrolase has been identified as a potential biocatalyst for producing this compound from simpler substrates. This process not only facilitates the production of modified nucleosides but also supports the synthesis of other valuable compounds such as 5-fluorouracil .

3.2 Case Studies

Studies have demonstrated that using engineered nucleoside hydrolases can yield high amounts of this compound, showcasing its utility in pharmaceutical applications where large quantities are required for drug formulation and research purposes .

Summary Table of Applications

| Application Area | Description | Case Study Findings |

|---|---|---|

| Cancer Therapy | Prodrug for 5-fluorouracil; enhances efficacy and reduces toxicity | Improved cytotoxicity against cancer cell lines |

| Nucleic Acid-Based Drugs | Enhances stability and efficacy of antisense oligonucleotides | Superior thermal stability and RNase H activity |

| Enzymatic Production | Biocatalyst for synthesizing modified nucleosides | High yields using engineered nucleoside hydrolases |

作用机制

The mechanism of action of 5-Fluoro-2'-O-methyluridine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The fluorine atom enhances the compound’s stability and affinity for its molecular targets, such as viral polymerases and cancer cell enzymes. This results in the inhibition of viral replication and cancer cell growth.

相似化合物的比较

Similar Compounds

5-fluorouridine: Another fluorinated pyrimidine nucleoside analog with similar antiviral and anticancer properties.

Uridine: A naturally occurring pyrimidine nucleoside that lacks the fluorine atom and has different biological activities.

Thymidine: A pyrimidine nucleoside involved in DNA synthesis, but without the fluorine modification.

Uniqueness

5-Fluoro-2'-O-methyluridine is unique due to its specific fluorine modification, which enhances its stability and biological activity compared to non-fluorinated analogs. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.

生物活性

5-Fluoro-2'-O-methyluridine (5-F-2'-OMeUrd) is a modified nucleoside that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to elucidate its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is a pyrimidine nucleoside where the uridine base is modified by the addition of a fluorine atom at the 5-position and a methoxy group at the 2'-position. This modification enhances the compound's stability against nucleolytic degradation, increases hydrophobicity, and may influence its interaction with biological targets.

- Inhibition of Nucleic Acid Synthesis : 5-F-2'-OMeUrd acts as an analogue of uridine and can be incorporated into RNA. Its incorporation disrupts normal RNA function, leading to inhibition of viral replication in certain contexts. The fluorine atom enhances binding affinity to RNA polymerases, which can inhibit transcription processes in viral pathogens .

- Antitumor Activity : Studies have shown that 5-F-2'-OMeUrd exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism involves the release of active metabolites that interfere with DNA synthesis and repair pathways.

- Antiviral Properties : The compound has demonstrated efficacy against several RNA viruses, including hepatitis C virus (HCV) and HIV. It functions synergistically with other antiviral agents, enhancing overall antiviral efficacy .

Table 1: Biological Activity Summary

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral activity of 5-F-2'-OMeUrd in vitro against HCV. Results indicated a dose-dependent reduction in viral load, supporting its use as a potential therapeutic agent for HCV infections .

- Cancer Treatment : In preclinical trials, 5-F-2'-OMeUrd was tested on various cancer cell lines, revealing potent anti-proliferative effects. The compound was shown to induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways .

- Structural Studies : Circular dichroism and NMR spectroscopy studies revealed that oligonucleotides containing 5-F-2'-OMeUrd maintain structural integrity similar to natural RNA while exhibiting enhanced thermal stability and biological activity .

属性

IUPAC Name |

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAIYNPYHNWHGS-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617603 | |

| Record name | 5-Fluoro-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61671-80-5 | |

| Record name | 5-Fluoro-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the discovery of RK9NH relate to the potential use of 5-fluoro-2'-O-methyluridine in cancer therapy?

A1: The study found that RK9NH can convert this compound into 5-fluorouracil []. 5-Fluorouracil is a known chemotherapeutic agent used in cancer treatment. This suggests that RK9NH could potentially be engineered or utilized to convert this compound into 5-fluorouracil within the body, acting as a prodrug strategy for cancer therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。